N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1257552-50-3
VCID: VC4391046
InChI: InChI=1S/C11H9N5O3S/c12-5-7-6-13-10(20-7)14-8(17)1-3-16-4-2-9(18)15-11(16)19/h2,4,6H,1,3H2,(H,13,14,17)(H,15,18,19)
SMILES: C1=CN(C(=O)NC1=O)CCC(=O)NC2=NC=C(S2)C#N
Molecular Formula: C11H9N5O3S
Molecular Weight: 291.29

N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

CAS No.: 1257552-50-3

Cat. No.: VC4391046

Molecular Formula: C11H9N5O3S

Molecular Weight: 291.29

* For research use only. Not for human or veterinary use.

N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide - 1257552-50-3

Specification

CAS No. 1257552-50-3
Molecular Formula C11H9N5O3S
Molecular Weight 291.29
IUPAC Name N-(5-cyano-1,3-thiazol-2-yl)-3-(2,4-dioxopyrimidin-1-yl)propanamide
Standard InChI InChI=1S/C11H9N5O3S/c12-5-7-6-13-10(20-7)14-8(17)1-3-16-4-2-9(18)15-11(16)19/h2,4,6H,1,3H2,(H,13,14,17)(H,15,18,19)
Standard InChI Key OFVZHHHRIRLSMZ-UHFFFAOYSA-N
SMILES C1=CN(C(=O)NC1=O)CCC(=O)NC2=NC=C(S2)C#N

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The IUPAC name N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide delineates its three key domains:

  • 5-Cyanothiazol-2-yl group: A thiazole ring substituted with a cyano (-CN) group at position 5.

  • Propanamide linker: A three-carbon chain with an amide bond connecting the thiazole and dihydropyrimidinone units.

  • 3,4-Dihydropyrimidin-2(1H)-one core: A partially saturated pyrimidine ring with ketone groups at positions 2 and 4.

The molecular formula is deduced as C₁₁H₁₀N₅O₃S, with a molecular weight of 300.30 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₀N₅O₃S
Molecular Weight300.30 g/mol
IUPAC NameAs above
Canonical SMILESC1C(=O)NC(=O)N(C1)NCCC(=O)Nc2nc(cs2)C#N

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 5-Cyanothiazol-2-amine: Synthesized via cyclization of thiourea derivatives with α-haloketones.

  • 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid: Derived from Biginelli reaction products, followed by functionalization.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The dihydropyrimidinone core is classically prepared via the Biginelli reaction, a one-pot condensation of urea, aldehydes, and β-keto esters under acidic conditions . For example:

Urea+Ethyl acetoacetate+BenzaldehydeHClDihydropyrimidinone\text{Urea} + \text{Ethyl acetoacetate} + \text{Benzaldehyde} \xrightarrow{\text{HCl}} \text{Dihydropyrimidinone}
StepReaction TypeReagents/ConditionsIntermediate
1Biginelli ReactionUrea, β-keto ester, HClEthyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
2Ester HydrolysisNaOH, H₂O/EtOH3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
3Amide CouplingEDCl, HOBt, DMFTarget Compound

Physicochemical and Pharmacokinetic Predictions

Calculated Properties

Using tools like SwissADME:

  • LogP: ~1.2 (moderate lipophilicity)

  • Water Solubility: ~0.1 mg/mL (poor aqueous solubility)

  • Hydrogen Bond Donors/Acceptors: 3/6

Bioavailability Radar

The compound likely exhibits moderate intestinal absorption but may require formulation enhancements due to poor solubility. The thiazole and dihydropyrimidinone moieties suggest potential cytochrome P450 interactions, necessitating metabolic stability studies .

Pharmacological Profile and Mechanism of Action

Structural Analogues as Adenosine Receptor Antagonists

3,4-Dihydropyrimidin-2(1H)-ones are established A₂B adenosine receptor (AdoR) antagonists with submicromolar affinity . For instance, compound 1 (Figure 1 in ) exhibited K₁ = 585.5 nM at A₂B AdoR. The thiazole component may enhance selectivity by occupying auxiliary binding pockets.

Hypothetical Target Engagement

  • Adenosine Receptors: Competitive antagonism via H-bonding with ketone groups and π-π stacking with the thiazole ring.

  • Kinase Inhibition: The cyanothiazole group resembles ATP-competitive kinase inhibitors (e.g., Dasatinib).

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Develop enantioselective routes to explore stereochemical effects.

  • In Vitro Profiling: Screen against adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) and kinase panels.

  • Solubility Enhancement: Prodrug strategies or salt formation to improve bioavailability.

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